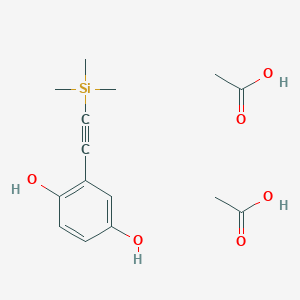
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is a chemical compound with the molecular formula C13H18O3Si. It is characterized by the presence of an acetic acid group and a benzene ring substituted with a trimethylsilylethynyl group and two hydroxyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol typically involves the following steps:
Formation of the Trimethylsilylethynyl Group: This step involves the reaction of a suitable precursor with trimethylsilylacetylene under specific conditions to introduce the trimethylsilylethynyl group.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through a series of reactions, often involving the use of protective groups to ensure selective functionalization.
Final Assembly: The final step involves the coupling of the acetic acid group with the benzene ring substituted with the trimethylsilylethynyl group and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The trimethylsilylethynyl group and hydroxyl groups play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid–2-[(trimethylsilyl)ethynyl]benzene-1,4-diol (2/1): A closely related compound with similar structural features.
Phenylboronic esters: Compounds with boronic ester groups that exhibit similar reactivity and are used in similar applications.
Uniqueness
Acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol is unique due to the presence of both the trimethylsilylethynyl group and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
827624-45-3 |
|---|---|
Formule moléculaire |
C15H22O6Si |
Poids moléculaire |
326.42 g/mol |
Nom IUPAC |
acetic acid;2-(2-trimethylsilylethynyl)benzene-1,4-diol |
InChI |
InChI=1S/C11H14O2Si.2C2H4O2/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13;2*1-2(3)4/h4-5,8,12-13H,1-3H3;2*1H3,(H,3,4) |
Clé InChI |
GGDMAZULJCDAHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C[Si](C)(C)C#CC1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


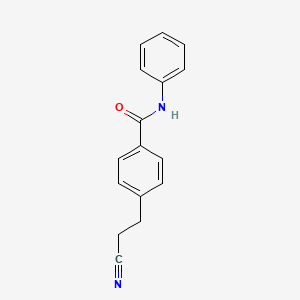
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
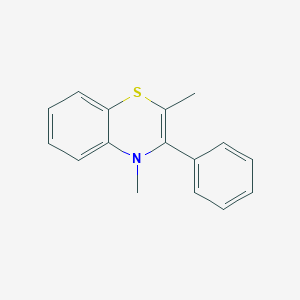
![1-[(S)-1-diethoxyphosphorylhexylsulfinyl]-4-methylbenzene](/img/structure/B14210231.png)
![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)

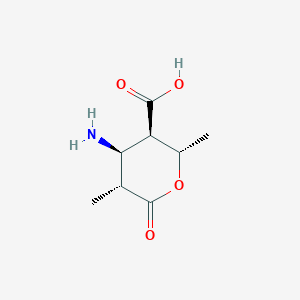
![1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14210250.png)
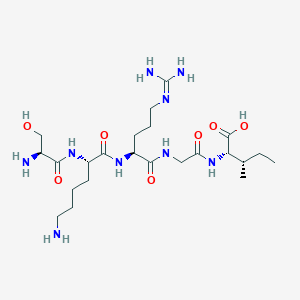
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)
![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
